2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C16H9Cl4N3O2S and its molecular weight is 449.13. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
Compounds with closely related structures have been synthesized and structurally characterized, revealing insights into their molecular arrangement and potential applications. For instance, compounds featuring the 1,3,4-thiadiazol moiety exhibit specific molecular shapes and engage in various intermolecular interactions, which could influence their reactivity and binding affinity to biological targets (Boechat et al., 2011). Synthesis methodologies have been developed to create derivatives of 1,3,4-thiadiazol and 2-oxo-azetidines, potentially offering a foundation for designing new molecules with tailored properties for scientific research (Yu et al., 2014).
Antibacterial and Antioxidant Activity
Several derivatives of 1,3,4-thiadiazol have been evaluated for their antibacterial activity against common pathogens such as S. aureus and E. coli, with some compounds showing moderate to good efficacy (Desai et al., 2008). Furthermore, antioxidant properties of novel 1,3,4-thiadiazole derivatives have been investigated, with certain compounds demonstrating significant radical scavenging abilities, comparable to those of known antioxidants (Lelyukh et al., 2021).
Future Directions
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2S/c17-8-1-3-10(11(19)5-8)15-22-23-16(26-15)21-14(24)7-25-13-4-2-9(18)6-12(13)20/h1-6H,7H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNVAWJXIIZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.